molecular formula C11H21NO3S B13967029 1-((3,5-dimethyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine

1-((3,5-dimethyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine

Cat. No.: B13967029
M. Wt: 247.36 g/mol
InChI Key: CQNJYLYGFBVUAK-UHFFFAOYSA-N
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Description

1-((3,5-Dimethyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring and a sulfonyl group attached to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,5-dimethyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with a sulfonyl chloride derivative of 3,5-dimethyltetrahydro-2H-pyran. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-((3,5-Dimethyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new sulfonamide or thiol derivatives .

Scientific Research Applications

1-((3,5-Dimethyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-((3,5-dimethyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The pyrrolidine ring may also interact with various receptors or proteins, modulating their function. These interactions can affect biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((3,5-Dimethyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. The presence of both the sulfonyl and tetrahydropyran groups distinguishes it from simpler analogs and enhances its potential for diverse applications .

Properties

Molecular Formula

C11H21NO3S

Molecular Weight

247.36 g/mol

IUPAC Name

1-(3,5-dimethyloxan-4-yl)sulfonylpyrrolidine

InChI

InChI=1S/C11H21NO3S/c1-9-7-15-8-10(2)11(9)16(13,14)12-5-3-4-6-12/h9-11H,3-8H2,1-2H3

InChI Key

CQNJYLYGFBVUAK-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(C1S(=O)(=O)N2CCCC2)C

Origin of Product

United States

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